4-(2-Aminoethyl)thiomorpholine
CAS No.: 53515-36-9
Cat. No.: VC21101528
Molecular Formula: C6H14N2S
Molecular Weight: 146.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53515-36-9 |
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Molecular Formula | C6H14N2S |
Molecular Weight | 146.26 g/mol |
IUPAC Name | 2-thiomorpholin-4-ylethanamine |
Standard InChI | InChI=1S/C6H14N2S/c7-1-2-8-3-5-9-6-4-8/h1-7H2 |
Standard InChI Key | ZMBVBAVBXVSHER-UHFFFAOYSA-N |
SMILES | C1CSCCN1CCN |
Canonical SMILES | C1CSCCN1CCN |
Introduction
Chemical Structure and Properties
4-(2-Aminoethyl)thiomorpholine is a heterocyclic amine characterized by a six-membered thiomorpholine ring with a sulfur atom and an aminoethyl substituent. The compound has the molecular formula C₆H₁₄N₂S and a molecular weight of 146.25 g/mol . Its structure features a thiomorpholine core with an aminoethyl group attached to the nitrogen atom of the ring. This molecular architecture gives the compound both basic amine functionality and the distinctive properties of the thiomorpholine scaffold.
Physical Properties
The physical characteristics of 4-(2-Aminoethyl)thiomorpholine are summarized in Table 1, showcasing its key properties that determine its behavior in various chemical environments and applications.
Table 1: Physical Properties of 4-(2-Aminoethyl)thiomorpholine
The compound exists as a liquid at room temperature with a relatively high boiling point of 243°C at standard atmospheric pressure . This high boiling point can be attributed to the presence of nitrogen and sulfur atoms in the molecule, which can participate in hydrogen bonding and other intermolecular interactions. The density of 1.057 g/cm³ indicates that it is slightly denser than water .
Chemical Properties
The chemical behavior of 4-(2-Aminoethyl)thiomorpholine is largely dictated by its functional groups: the thiomorpholine ring and the primary amine terminus. The compound possesses two distinct nitrogen atoms with different chemical environments—one within the thiomorpholine ring (tertiary) and one in the aminoethyl chain (primary) . This structural arrangement contributes to its versatile reactivity profile.
The primary amine group (-NH₂) at the end of the ethyl chain makes the compound nucleophilic and provides a site for various chemical transformations, including acylation, alkylation, and condensation reactions. The tertiary nitrogen in the thiomorpholine ring offers another nucleophilic center with different reactivity patterns due to its cyclic nature and proximity to the sulfur atom .
The sulfur atom in the thiomorpholine ring can undergo oxidation to form sulfoxide and sulfone derivatives, most notably 4-(2-Aminoethyl)thiomorpholine 1,1-dioxide . This oxidation significantly alters the electronic properties of the molecule, introducing greater polarity and hydrogen bond accepting capabilities.
Synthesis Methods
The production of 4-(2-Aminoethyl)thiomorpholine can be achieved through several synthetic routes, with the reduction of nitrile precursors being among the most commonly employed methods.
Reduction of Nitrile Precursors
One established synthesis pathway involves the reduction of 2-(1,4-thiazinan-4-yl)acetonitrile (thiomorpholine-4-acetonitrile) using lithium aluminum hydride (LiAlH₄) in diethyl ether . This reaction typically proceeds under reflux conditions for approximately 20 hours, followed by appropriate workup procedures to isolate the desired product. The reaction scheme is represented as follows:
2-(1,4-Thiazinan-4-yl)acetonitrile + LiAlH₄ → 4-(2-Aminoethyl)thiomorpholine
This synthetic approach is documented in the scientific literature, particularly in studies conducted by researchers like Wise, Morrison, Egan, Commarato, Kopia, and Lattime, as referenced in the Journal of Medicinal Chemistry .
Alternative Synthetic Routes
Alternative methods for synthesizing 4-(2-Aminoethyl)thiomorpholine may involve:
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Reductive amination reactions between thiomorpholine and appropriate two-carbon electrophiles, followed by conversion to the primary amine
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Nucleophilic substitution reactions where thiomorpholine acts as a nucleophile toward protected aminoethyl halides, followed by deprotection
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Ring-forming reactions where appropriately functionalized precursors cyclize to form the thiomorpholine ring with the aminoethyl substituent already in place
These synthetic approaches offer flexibility in the preparation of 4-(2-Aminoethyl)thiomorpholine, allowing chemists to select the most appropriate method based on available starting materials, desired scale, and specific reaction conditions.
Chemical Reactions and Derivatives
4-(2-Aminoethyl)thiomorpholine participates in various chemical transformations that exploit both its amine functionality and the reactivity of the thiomorpholine ring.
Oxidation Reactions
The most significant chemical transformation of 4-(2-Aminoethyl)thiomorpholine is oxidation of the sulfur atom in the thiomorpholine ring. Oxidation using hydrogen peroxide or other oxidizing agents can convert the compound to 4-(2-Aminoethyl)thiomorpholine 1,1-dioxide (CAS: 89937-52-0) . This sulfone derivative has a molecular formula of C₆H₁₄N₂O₂S and a molecular weight of 178.26 g/mol .
The oxidation process significantly alters the electronic properties of the molecule, increasing its polarity and hydrogen bond accepting capabilities. The dioxide derivative has a higher melting point (92°C) compared to the parent compound, reflecting the increased intermolecular forces due to the presence of the sulfone group .
Amine-Based Reactions
The primary amine group of 4-(2-Aminoethyl)thiomorpholine can undergo typical amine reactions, including:
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Acylation to form amides
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Reductive amination with aldehydes or ketones
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Nucleophilic substitution reactions
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Urea or thiourea formation with isocyanates or isothiocyanates
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Schiff base formation with carbonyl compounds
These reactions provide routes to a variety of functionalized derivatives that can serve as intermediates in the synthesis of more complex molecules for pharmaceutical and agricultural applications.
Applications and Uses
4-(2-Aminoethyl)thiomorpholine finds applications across multiple scientific and industrial domains due to its unique structural features and chemical reactivity.
Pharmaceutical Applications
The compound serves as a valuable building block in pharmaceutical synthesis, particularly in the development of:
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Neurological agents, where the aminoethyl group can be further functionalized to enhance blood-brain barrier penetration
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Antimicrobial compounds, leveraging the thiomorpholine scaffold found in several bioactive molecules
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Enzyme inhibitors, where the thiomorpholine ring can serve as a bioisostere for morpholine or piperazine rings
The incorporation of 4-(2-Aminoethyl)thiomorpholine into pharmaceutical candidates can impart specific pharmacokinetic properties, including improved metabolic stability and bioavailability compared to related oxygen-containing analogs.
Chemical Research Applications
In chemical research, 4-(2-Aminoethyl)thiomorpholine serves multiple functions:
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As a model compound for studying the reactivity of heterocyclic amines
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As a precursor for the synthesis of more complex heterocyclic systems
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As a ligand in coordination chemistry, where both nitrogen atoms and the sulfur atom can coordinate to metal centers
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In the development of novel catalytic systems where the amine functionality can be anchored to solid supports
These diverse applications underscore the compound's utility as a versatile chemical intermediate in both academic and industrial research settings.
Comparison with Similar Compounds
Understanding the relationship between 4-(2-Aminoethyl)thiomorpholine and structurally related compounds provides valuable insights into its unique chemical and physical properties.
Comparison with 4-(2-Aminoethyl)morpholine
4-(2-Aminoethyl)morpholine (CAS: 2038-03-1) is an oxygen-containing analog where the sulfur atom in the thiomorpholine ring is replaced by oxygen . This structural difference results in significant variations in properties between the two compounds, as summarized in Table 2.
Table 2: Comparison of 4-(2-Aminoethyl)thiomorpholine and 4-(2-Aminoethyl)morpholine
Property | 4-(2-Aminoethyl)thiomorpholine | 4-(2-Aminoethyl)morpholine |
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Molecular Formula | C₆H₁₄N₂S | C₆H₁₄N₂O |
Molecular Weight | 146.25 g/mol | 130.19 g/mol |
CAS Number | 53515-36-9 | 2038-03-1 |
Boiling Point | 243°C at 760 mmHg | 205°C |
Melting Point | Not specified | 24°C |
Density | 1.057 g/cm³ | 0.992 g/mL at 25°C |
pKa | Not specified | pK1: 4.06(+2); pK2: 9.15(+1) at 25°C |
The replacement of sulfur with oxygen in morpholine derivatives generally results in:
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Decreased lipophilicity
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Altered hydrogen bonding patterns
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Different conformational preferences
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Changed metabolic profiles in biological systems
These differences make the selection between thiomorpholine and morpholine derivatives critical in medicinal chemistry and materials science applications, where subtle structural variations can significantly impact performance and properties.
Comparison with 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide
The oxidized derivative 4-(2-Aminoethyl)thiomorpholine 1,1-dioxide differs from the parent compound by the addition of two oxygen atoms to the sulfur atom, forming a sulfone group . This structural modification substantially alters the compound's properties, as outlined in Table 3.
Table 3: Comparison of 4-(2-Aminoethyl)thiomorpholine and Its 1,1-Dioxide Derivative
Property | 4-(2-Aminoethyl)thiomorpholine | 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide |
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Molecular Formula | C₆H₁₄N₂S | C₆H₁₄N₂O₂S |
Molecular Weight | 146.25 g/mol | 178.26 g/mol |
CAS Number | 53515-36-9 | 89937-52-0 |
Physical State | Liquid | Crystalline powder/solid |
Melting Point | Not specified | 92°C |
Boiling Point | 243°C at 760 mmHg | 182°C (decomposition) |
The oxidation of the sulfur atom to the sulfone:
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Increases the polarity of the molecule
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Enhances water solubility
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Alters the electron distribution within the ring system
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Modifies the conformational preferences of the heterocyclic ring
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Changes the reactivity profile, particularly at the sulfur center
These differences have important implications for the application of these compounds in pharmaceutical research and development, where the dioxide derivative may offer advantages in terms of metabolic stability and aqueous solubility.
Recent Research and Development
Recent scientific advances involving 4-(2-Aminoethyl)thiomorpholine have expanded our understanding of its potential applications and chemical behavior.
Synthetic Chemistry Developments
Research into the synthesis and reactivity of 4-(2-Aminoethyl)thiomorpholine continues to evolve, with new methods being developed for its preparation and functionalization. The compound serves as a versatile building block in the synthesis of more complex structures, including polycyclic heterocycles and macromolecular systems with potential applications in materials science and drug delivery.
Researchers have explored various synthetic routes to 4-(2-Aminoethyl)thiomorpholine derivatives with enhanced efficiency, selectivity, and environmental sustainability. These advances have made the compound more accessible for large-scale production and research applications.
Pharmaceutical Research
In pharmaceutical research, 4-(2-Aminoethyl)thiomorpholine has garnered interest as a structural motif in the development of:
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Novel enzyme inhibitors targeting specific disease pathways
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Ligands for G-protein coupled receptors involved in neurological disorders
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Antimicrobial agents with activity against drug-resistant pathogens
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Antioxidant compounds with potential therapeutic applications
The unique combination of the thiomorpholine ring and the aminoethyl side chain provides a scaffold that can be further modified to tune physicochemical properties, target specificity, and pharmacokinetic profiles.
Materials Science Applications
Emerging research in materials science has identified potential applications for 4-(2-Aminoethyl)thiomorpholine in:
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The development of polymeric materials with specific mechanical and thermal properties
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The creation of stimuli-responsive materials that can react to changes in environmental conditions
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The synthesis of coordination polymers with interesting structural and functional characteristics
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The formulation of specialty coatings with enhanced adhesion and durability
These applications leverage the compound's ability to form both covalent and coordination bonds through its amine functionality and sulfur atom, respectively.
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